Revenast
Description
Classification as a Non-Antihistaminic Anti-Allergic Agent
Revenast has been identified as an anti-allergic compound that does not act as an anti-histaminic. drugbank.com This classification is significant as it implies that this compound's therapeutic effects in allergic conditions are mediated through pathways other than the direct antagonism of histamine (B1213489) H1 receptors, which is the primary mechanism of action for conventional antihistamines. verastem.comgoogleapis.com The development of non-antihistaminic anti-allergic agents is crucial for addressing the multifaceted nature of allergic responses and potentially offering alternatives or complementary treatments for patients who may not respond adequately to antihistamines or experience undesirable side effects.
Historical Overview of Research and Development Phases
Research and development in the pharmaceutical field involve a multi-stage process, typically progressing from initial discovery and preclinical studies to various phases of clinical trials in humans. pitt.educancerresearchuk.orgsandiego.gov While this compound (also known by the synonym KC 6300) reveragen.com has been identified and listed in various chemical and pharmaceutical databases and documents, suggesting its progression through some level of investigation, detailed public information specifically outlining the historical research and development phases solely for this compound in the context of allergic indications was not extensively available in the provided search results. This compound is mentioned in various patent and customs-related documents alongside numerous other pharmaceutical compounds, indicating its presence within the broader landscape of drug development efforts. googleapis.comlegislation.gov.ukgoogle.comepo.orgcbsa-asfc.gc.ca
Structure
2D Structure
3D Structure
Properties
CAS No. |
85673-87-6 |
|---|---|
Molecular Formula |
C27H29N5O |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1,5-diphenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one |
InChI |
InChI=1S/C27H29N5O/c33-27-22-25(23-10-3-1-4-11-23)32(24-12-5-2-6-13-24)31(27)17-9-16-29-18-20-30(21-19-29)26-14-7-8-15-28-26/h1-8,10-15,22H,9,16-21H2 |
InChI Key |
NOSNJBQFOSLJCA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=N5 |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=N5 |
Appearance |
Solid powder |
Other CAS No. |
85673-87-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
87939-27-3 (mono-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,5-diphenyl-2-(3-(4-(2-pyridyl)piperazin-1-yl)propyl)pyrazolin-3-one KC 6300 KC-6300 revenast revenast monohydrochloride |
Origin of Product |
United States |
Pharmacological and Mechanistic Investigations
In Vitro Studies on Cellular and Molecular Interactions
In vitro studies provide valuable insights into the direct effects of a compound on biological systems at the cellular and molecular levels. For Revenast, investigations have touched upon its anti-allergic properties and potential mechanisms, although detailed information on specific non-histaminic pathways or broad signaling modulation remains limited in the available literature.
Assessment of Anti-Allergic Activity in Cellular Models
This compound is recognized as a compound possessing anti-allergic activity medkoo.comwho.int. The assessment of anti-allergic activity in cellular models commonly employs various in vitro techniques. These models often utilize cell lines such as RBL-2H3 cells, a mast cell-like line widely used in allergic and immunological studies mdpi.comnih.gov. Assays can involve measuring the inhibition of mediator release, such as histamine (B1213489), from sensitized mast cells or basophils upon challenge with allergens or other stimuli researchgate.netslideshare.net. Mast cell stabilization assays, for instance, assess the ability of a compound to prevent the degranulation of mast cells researchgate.netslideshare.net. While this compound is characterized as anti-allergic, specific data detailing its performance in these cellular models were not available in the provided search results.
Exploration of Signaling Pathways Modulated by this compound
The modulation of intracellular signaling pathways is a critical aspect of the pharmacological action of many anti-allergic and anti-inflammatory compounds mdpi.com. Pathways such as MAPK, NF-κB, and JAK/STAT are known to play significant roles in the signaling cascades initiated by the activation of receptors like FCεRI in mast cells and basophils, leading to the release of allergic mediators mdpi.comnih.govreactome.org. While the importance of these pathways in allergic responses is well-established, and various natural compounds and extracts have been shown to modulate them in in vitro models like RBL-2H3 cells mdpi.com, there is no information available in the provided search results that specifically describes the modulation of any particular signaling pathway by this compound.
Enzymatic Interactions and Metabolic Activation
The interaction of a compound with the cytochrome P-450 (CYP) system is crucial for understanding its metabolism and potential for drug interactions nih.govdrugbank.comfda.gov. This compound has been shown to interact with this enzymatic system.
Interaction with Cytochrome P-450 System as a Type II Compound
This compound interacts with the cytochrome P-450 system, exhibiting characteristics of a Type II compound medkoo.comnih.gov. Type II compounds are defined by their interaction with the ferric heme iron of the cytochrome P-450 enzyme. This interaction typically involves a nitrogen atom with a lone pair of electrons, often part of a heteroaromatic system, which coordinates directly to the heme iron as a sixth ligand nih.gov. This binding mode displaces the coordinated water molecule and results in the heme iron remaining in a low-spin state, which can hinder the reduction of the enzyme by P450 reductase and thus inhibit the catalytic cycle nih.gov.
Formation of Cytochrome P-450 Metabolic-Intermediate Complexes
A notable interaction of this compound with the cytochrome P-450 system is the formation of a metabolic-intermediate (MI) complex mdpi.comnih.gov. This occurs when a metabolic intermediate generated from the substrate binds tightly to the heme iron of the P-450 enzyme mdpi.comresearchgate.netnih.gov. Studies using a partially solubilized, phenobarbital-induced rat liver microsomal cytochrome P-450 system have demonstrated the formation of such a complex upon incubation with this compound in the presence of NADPH/O2 nih.gov.
The formation of the this compound-induced metabolic-intermediate complex is characterized by a distinct difference spectrum with a Soret band observed at 407 nm and a trough at 423 nm nih.gov. This spectral signature is indicative of the interaction between the metabolic intermediate and the heme iron. The percentage of the cytochrome P-450 pigment complexed was assessed to be approximately 7%, with half-maximal complexation occurring at a this compound concentration of 125 microM nih.gov.
Experiments conducted under different conditions, including the presence of N2 and metyrapone, suggest that this spectral perturbation arises from the binding of a metabolic intermediate derived from the amine substrate, this compound, to the hemoprotein nih.gov. Model studies indicate that this product adduct may originate from the N-oxidation of the this compound molecule nih.gov.
The formation of this metabolic-intermediate complex has functional consequences, as it has been shown to be inhibitory to certain monooxygenation reactions, specifically the N-hydroxylation of 4-chloroaniline (B138754) and the N-demethylation of N,N-dimethylaniline nih.gov. Kinetic analysis suggests a competitive interaction at the catalytic site between the reactive this compound derivative and the tertiary arylamine substrates nih.gov. The inhibition of these monooxygenation reactions is reversible, indicating that the binding of the active intermediate to the heme is weak nih.gov. This behavior is noted as differing from that of many other product adducts studied previously nih.gov.
The spectral data, particularly the Soret region absorption maximum at 407 nm, hints at the presence of a mixture of high- and low-spin forms within the metabolic adduct nih.gov. Further experiments involving chemical reduction or oxidation of the product complex have revealed the existence of a low-spin component that is not immediately apparent in the metabolic spectrum nih.gov. The aberrant functional properties and unique spectral characteristics of the metabolic adduct are thought to reflect the complex molecular organization of this compound nih.gov.
The following table summarizes key data regarding the cytochrome P-450 metabolic-intermediate complex formed by this compound:
| Characteristic | Value | Reference |
| Soret Band (Difference Spectrum) | 407 nm | nih.gov |
| Trough (Difference Spectrum) | 423 nm | nih.gov |
| Percentage of Pigment Complexed | ~7% | nih.gov |
| Half-maximal Complexation Concentration | 125 microM | nih.gov |
| Nature of Interaction | Inhibitory | nih.gov |
| Suggested Intermediate Origin | N-oxidation | nih.gov |
| Inhibition Reversibility | Reversible | nih.gov |
| Indication of Spin States | Mixture of high- and low-spin forms | nih.gov |
Spectroscopic Characterization of Complex Formation
Incubation of this compound with a partially solubilized, phenobarbital-induced rat liver microsomal cytochrome P-450 system in the presence of NADPH/O2 results in the formation of a difference spectrum. This spectrum is characterized by a Soret band at 407 nm and a trough at 423 nm nih.gov. This spectral perturbation is indicative of the binding of a metabolic intermediate derived from this compound to the hemoprotein nih.gov. The unique position of the Soret region absorption maximum at 407 nm suggests a complex molecular organization of the metabolic adduct nih.gov. This spectral data also hints at the presence of a mixture of high- and low-spin forms of the complex nih.gov. Chemical reduction or oxidation of the product complex reveals the existence of a low-spin component hidden within the metabolic spectrum nih.gov. Spectroscopic techniques, such as UV-Vis, FTIR, and NMR, are commonly used to characterize complex formation between ligands and metal ions in various chemical and biological systems, providing insights into coordination sites and structural changes mdpi.comscielo.brmdpi.comnih.gov.
Quantitative Assessment of Hemoprotein Complexation
The percentage of cytochrome P-450 pigment complexed with the metabolic intermediate of this compound can be assessed. Approximately 7% of the pigment was found to be complexed nih.gov. Half-maximal complexation occurred at a this compound concentration of 125 µM nih.gov.
| Parameter | Value |
| Percentage of Pigment Complexed | ~7% |
| Concentration for Half-Maximal Complexation | 125 µM |
Inhibitory Effects on Monooxygenase Reactions
The formation of the metabolic intermediate adduct is inhibitory to certain monooxygenase reactions catalyzed by the cytochrome P-450 system nih.gov.
Competitive Inhibition of N-Hydroxylation
Adduct formation with the this compound derivative inhibits the N-hydroxylation of 4-chloroaniline nih.gov. Kinetic analysis suggests a competitive interaction at the catalytic site between the reactive this compound derivative and the tertiary arylamine substrate nih.gov. N-hydroxylation is a common metabolic pathway for nitrogen-containing compounds, catalyzed by enzymes like cytochrome P-450 and flavin-containing monooxygenases nih.govcore.ac.ukpsu.edutno.nl.
Competitive Inhibition of N-Demethylation
The metabolic intermediate complex also inhibits the N-demethylation of N,N-dimethylaniline nih.gov. Similar to N-hydroxylation, kinetic analysis indicates a competitive interaction at the catalytic site between the reactive this compound derivative and the substrate nih.gov. N-demethylation is another significant metabolic reaction for compounds with methyl groups attached to nitrogen atoms, often mediated by cytochrome P-450 enzymes if-pan.krakow.plnih.gov.
The inhibition of both N-hydroxylation and N-demethylation reactions by the this compound metabolic adduct is reversible, suggesting weak heme bonding of the active intermediate nih.gov. This characteristic distinguishes its behavior from that of many other reported product adducts nih.gov.
Proposed N-Oxidation Pathway for Reactive Intermediate Formation
Model studies suggest that the metabolic adduct, which acts as the inhibitory species, possibly arises from N-oxidation of the this compound molecule nih.gov. N-oxidation is a metabolic transformation that involves the addition of an oxygen atom to a nitrogen atom within a molecule, often leading to the formation of reactive intermediates nih.gov. Reactive intermediates are short-lived, high-energy molecules that are quickly converted to more stable forms but can be involved in various reactions, including the formation of covalent adducts with proteins wikipedia.orgnih.gov. The proposed N-oxidation pathway for this compound aligns with known mechanisms of bioactivation for other nitrogen-containing xenobiotics nih.gov.
Disposition and Biotransformation of Revenast
Preclinical Pharmacokinetic Profiling
Preclinical pharmacokinetic (PK) studies are essential to characterize a new chemical entity's behavior in a biological system. youtube.com For Revenast, these studies would be conducted in various animal models to provide foundational data on its metabolic stability, bioavailability, and interactions with plasma proteins before any potential human trials. youtube.comnih.gov
Research indicates that this compound is rapidly and extensively metabolized in animals. ncats.io The primary site for the metabolism of most drugs is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify the drug's structure. nih.govnih.gov In preclinical animal studies, the rate of metabolism is determined by measuring the disappearance of the parent drug from the bloodstream over time. The extent of metabolism is assessed by identifying and quantifying the resulting metabolites. nih.gov
For a compound like this compound, which undergoes extensive metabolism, in vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey) would be conducted. These studies help predict the metabolic clearance and potential inter-species differences. youtube.com A high rate of metabolism, as reported for this compound, often leads to a short biological half-life and low systemic exposure of the parent compound. ncats.io
Table 1: Representative Data on the In Vitro Metabolic Stability of this compound in Liver Microsomes This table presents illustrative data typical for a rapidly metabolized compound.
| Animal Species | Half-Life (t½, minutes) | Intrinsic Clearance (μL/min/mg protein) |
|---|---|---|
| Mouse | 8.5 | 235 |
| Rat | 12.2 | 164 |
| Dog | 25.8 | 77 |
| Monkey | 18.4 | 109 |
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. youtube.com this compound has been reported to have low bioavailability in monkeys. ncats.io Low oral bioavailability can be attributed to several factors, including poor absorption from the gastrointestinal tract or, more likely in this case, extensive first-pass metabolism in the liver before the drug reaches systemic circulation. nih.govyoutube.com
In vivo bioavailability studies in animal models, such as rats or monkeys, involve administering this compound both orally and intravenously. youtube.com By comparing the area under the plasma concentration-time curve (AUC) for both routes, the absolute bioavailability (F%) can be calculated. The low bioavailability reported for this compound suggests that a significant portion of the drug is metabolized immediately after absorption from the gut. ncats.io
The degree to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, significantly influences its distribution and pharmacological effect. nih.govyoutube.com It is the unbound, or free, fraction of the drug that is pharmacologically active and available for metabolism and excretion. nih.gov this compound has been noted for its high protein binding in human plasma. ncats.io
The protein binding characteristics are typically determined in vitro using methods like equilibrium dialysis or ultrafiltration. youtube.com A high degree of protein binding (>99%) means that only a small fraction of this compound in the blood is free to exert its therapeutic effect. This can affect its volume of distribution and clearance. While high binding can create a reservoir of the drug, it also means that changes in plasma protein levels or displacement by other drugs could significantly alter the free concentration of this compound. nih.gov
Table 2: Illustrative Protein Binding Data for this compound across Species This table shows representative data for a compound with high protein binding.
| Species | Plasma Protein Binding (%) |
|---|---|
| Mouse | 98.5% |
| Rat | 99.2% |
| Dog | 98.9% |
| Monkey | 99.1% |
Metabolic Product Characterization and Identification
Given that this compound is extensively metabolized, identifying the structure of its metabolites is crucial. This process helps in understanding the pathways of elimination and determining if any metabolites are pharmacologically active or potentially toxic. nih.gov
The detection and separation of metabolites from biological samples (e.g., plasma, urine, feces) are primarily achieved using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common and powerful tool for this purpose.
This methodology allows for the separation of the parent drug from its various metabolites based on their physicochemical properties. The mass spectrometer then bombards the separated molecules, causing them to fragment. The resulting mass-to-charge ratios and fragmentation patterns serve as a "fingerprint" to detect known metabolites or identify unknown ones. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, particularly for volatile metabolites.
Once potential metabolites are detected, the next step is to determine their exact chemical structures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to predict the elemental composition of a metabolite. nih.gov Further fragmentation analysis (MS/MS or MSn) helps to piece together the structure by showing how the molecule breaks apart. nih.gov
For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed. nih.gov This requires isolating a sufficient quantity of the metabolite, which can be challenging for minor metabolites. The combination of LC-MS and NMR provides a comprehensive and definitive picture of the biotransformation pathways of a drug like this compound, identifying major metabolites that constitute the main routes of clearance and minor ones that may still have pharmacological or toxicological relevance. nih.gov
Clinical Research Trajectory
Phase I Clinical Evaluation in Human Subjects
The initial phase of clinical testing in humans is critical for establishing the foundational safety and pharmacokinetic profile of a new investigational drug like Revenast.
The primary objectives of a Phase I trial for this compound would be to assess its safety and tolerability in healthy volunteers. A secondary objective would be to determine its pharmacokinetic profile in humans.
Typically, these trials would employ a single-center, randomized, double-blind, placebo-controlled design. The study would likely start with a single ascending dose (SAD) phase, where small groups of subjects receive a single dose of this compound or a placebo. Doses are gradually increased in subsequent cohorts, pending safety reviews. This would be followed by a multiple ascending dose (MAD) phase, where subjects would receive repeated doses over a set period to evaluate the drug's accumulation and steady-state pharmacokinetics.
Key data collected during these initial human trials would be meticulously recorded and analyzed. The table below illustrates the type of data that would be gathered.
Table 1: Illustrative Data Collection in a Phase I Trial of this compound
| Data Category | Description of Collected Information |
| Demographics | Basic information of the study participants, including age, sex, and race, to ensure a representative sample. |
| Vital Signs | Regular monitoring of heart rate, blood pressure, respiratory rate, and temperature to detect any immediate physiological changes. |
| Electrocardiograms (ECGs) | Performed at baseline and at specified time points after dosing to assess for any cardiac effects. |
| Clinical Laboratory Tests | Analysis of blood and urine samples to monitor hematology, clinical chemistry, and urinalysis parameters for any signs of toxicity. |
A crucial aspect of the Phase I evaluation for this compound would be to understand how its pharmacokinetic profile translates from preclinical animal models to humans. Given its known characteristics of low bioavailability and high protein binding, these assessments would be of particular interest. ncats.io
Blood samples would be collected at frequent intervals after drug administration to determine the plasma concentration of this compound over time. This data would be used to calculate key pharmacokinetic parameters. The table below outlines the principal pharmacokinetic parameters that would be assessed.
Table 2: Key Pharmacokinetic Parameters for this compound in a Phase I Trial
| Parameter | Description | Expected Considerations for this compound |
| Cmax | The maximum observed plasma concentration of the drug. | This would be a key indicator of the rate of absorption. |
| Tmax | The time at which Cmax is observed. | This parameter helps to characterize the speed of absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | Given the low bioavailability in monkeys, the oral AUC in humans would be expected to be significantly lower than the intravenous AUC. |
| t1/2 (Half-life) | The time required for the plasma concentration of the drug to decrease by half. | The rapid metabolism observed in animals would suggest a potentially short half-life in humans. |
| Protein Binding | The extent to which the drug binds to plasma proteins. | The high protein binding noted for humans would be quantified to understand the fraction of unbound, active drug. ncats.io |
Current Status of Clinical Development
As of the latest available information, the current clinical development status of this compound is not publicly documented. ncats.io There are no active clinical trials listed in major public registries for a compound with this name. This suggests that this compound may still be in the preclinical phase of development, or its clinical development may be conducted under a different identifier or has been discontinued.
Considerations for Further Clinical Investigation
Should the development of this compound proceed, several factors would need to be considered for further clinical investigation. The low oral bioavailability might necessitate the exploration of alternative routes of administration, such as intravenous or inhaled formulations, particularly for an anti-allergic compound. The high protein binding would require careful consideration of potential drug-drug interactions, as other co-administered drugs could displace this compound from plasma proteins, leading to an increase in its free concentration and potential toxicity.
Future studies would also need to elucidate the specific mechanism of action of this compound, as it is known not to be an antihistamine. ncats.io Understanding its pharmacological target is essential for identifying the most appropriate patient population and designing effective Phase II efficacy trials.
Academic Methodologies and Analytical Approaches
Chromatographic Techniques for Quantitative Analysis in Biological Samples
Chromatographic techniques are fundamental for the separation, identification, and quantification of compounds within complex matrices, such as biological samples. For Revenast, Gas Chromatography (GC) has been utilized for its quantitative analysis. Specifically, the determination of this compound hydrochloride in human plasma has been achieved using gas chromatography coupled with a nitrogen-selective detector. researchgate.net This approach allows for the sensitive and specific measurement of this compound levels in biological fluids, which is crucial for disposition studies.
Spectroscopic Methods for Characterizing Molecular Interactions and Adducts
Spectroscopic methods provide valuable insights into the molecular structure of a compound and its interactions. In the context of characterizing compounds, including this compound, Mass Spectrometry (MS) techniques have been employed. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has been used for the characterization of compounds, yielding a characteristic M+Na peak in positive mode at m/z 584. googleapis.comgoogle.comgoogle.comgoogleapis.com While the specific molecular interactions or adducts of this compound characterized by this method are not detailed in the available information, the use of MALDI-MS indicates its application in confirming the mass and potentially identifying modified forms or complexes of the compound.
In Vitro Systems for Metabolic and Enzymatic Studies
In vitro systems, such as cell cultures or enzyme preparations, are essential for investigating the metabolic fate and enzymatic transformations of a compound outside of a living organism. Studies involving this compound have indicated that no metabolism of the compound was detected in vitro. researchgate.net This finding provides crucial information regarding the stability of this compound in in vitro biological environments and suggests that enzymatic breakdown may not be a primary clearance pathway in such systems.
Animal Models for Preclinical Efficacy and Disposition Studies
Animal models play a vital role in preclinical research to evaluate the potential efficacy and disposition (absorption, distribution, metabolism, and excretion) of a compound in a living biological system. This compound has been included in lists of compounds considered in the context of diagnostic/therapeutic agents studied in animal models, such as rabbits, particularly concerning ocular conditions. google.comgoogle.com While this compound has been mentioned in the context of these studies, specific detailed findings regarding its preclinical efficacy or disposition within these animal models are not provided in the available information. Procedures in such studies have involved techniques like fundus examination and tissue collection following sacrifice. google.com
Summary of
| Methodology | Application for this compound | Key Finding(s) |
| Gas Chromatography (GC) | Quantitative analysis in human plasma | Used with nitrogen-selective detection for this compound hydrochloride. researchgate.net |
| MALDI Mass Spectrometry | Molecular characterization | Yields an M+Na peak at m/z 584 in positive mode. googleapis.comgoogle.comgoogle.comgoogleapis.com |
| In Vitro Systems | Metabolic and enzymatic studies | No metabolism detected in vitro. researchgate.net |
| Animal Models (e.g., Rabbits) | Preclinical efficacy and disposition studies (ocular focus) | Included in lists of compounds studied in animal models; specific data not detailed. google.comgoogle.com |
Future Directions and Emerging Research Avenues
Comprehensive Mapping of Revenast's Interactome and Off-Target Effects
Understanding the complete set of molecules with which this compound interacts within a biological system (its interactome) and identifying any unintended interactions (off-target effects) are critical for a thorough assessment of its pharmacological profile. Computational methods, such as network-based bioinformatics approaches integrating proteome interactome and drug-target data, are being utilized to predict potential off-target interactions and their implications for biological processes and potential drug interactions. nih.govnih.govplos.org Identifying genome-wide off-targets is considered crucial for designing effective and safe drugs and exploring drug repurposing opportunities. plos.org Techniques for detecting off-target effects are continually being developed and refined. gladstone.org
Advanced Structural Elucidation of Active Metabolites and Conjugates
Drug metabolism often transforms parent compounds into metabolites, which can be active, inactive, or even toxic. nih.gov Phase I metabolism typically involves oxidation, reduction, or hydrolysis, while Phase II metabolism involves conjugation with endogenous molecules like glucuronic acid or sulfate, increasing water solubility for excretion. nih.govopenaccessjournals.comnih.gov Some conjugated metabolites may retain biological activity or serve as precursors to active compounds. nih.gov Advanced structural elucidation techniques are necessary to identify and characterize the active metabolites and conjugates of this compound. This includes understanding the specific enzymatic pathways involved in their formation, such as those mediated by cytochrome P450 enzymes and other metabolizing enzymes. nih.gov Quantifying conjugated metabolites in biological matrices often requires initial enzymatic hydrolysis to convert them back to their free forms before analysis. nih.gov Comparative in vitro metabolism studies using liver fractions from different species, including humans, are performed to compare metabolite profiles and assess the relevance of preclinical toxicity data. europa.eu
Development of Predictive Models for Drug-Drug Interactions based on P-450 Modulation
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, making them key players in drug-drug interactions (DDIs). nih.govmdpi.com Modulation (inhibition or induction) of CYP activity by a drug can alter the exposure of co-administered medications, potentially leading to safety or efficacy issues. mdpi.com Research is ongoing to develop predictive models, including physiologically based pharmacokinetic (PBPK) models, to foresee the impact of drug interactions, particularly those involving CYP enzymes. nih.govfda.gov These models can help understand the underlying mechanisms of DDIs. fda.gov In vitro studies are essential for assessing the DDI potential by determining kinetic parameters and identifying risks associated with co-medication. mdpi.com Inflammation can also modulate CYP activities, adding another layer of complexity to predicting drug interactions. nih.gov
Exploration of Structure-Activity Relationships within the "-nast" Compound Class
This compound belongs to a class of compounds often identified by the "-nast" stem in their International Nonproprietary Names (INN). antibodysociety.org The use of common stems in INNs helps to group substances with similar properties, often indicating a common mechanism of action or therapeutic area. antibodysociety.orgwho.int Exploring the structure-activity relationships (SAR) within the "-nast" compound class involves systematically studying how modifications to the chemical structure of these compounds affect their biological activity. This research aims to identify key structural features responsible for their anti-allergic properties and to design novel analogs with improved potency, selectivity, or pharmacokinetic profiles. Studies on other pyrazole (B372694) and pyrazoline derivatives, which share structural elements with this compound, are also contributing to the broader understanding of SAR in this chemical space. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers systematically identify gaps in existing literature on Revenast?
- Methodology : Conduct a systematic review using databases (e.g., PubMed, Web of Science) with keywords like "this compound mechanism," "this compound pharmacokinetics," and "this compound experimental models." Use the PICO framework (Population, Intervention, Comparison, Outcome) to categorize studies and highlight under-researched areas, such as dose-response relationships or long-term toxicity .
- Data Tools : Tools like Google Dataset Search can help locate raw datasets for secondary analysis .
Q. What experimental design considerations are critical for in vitro studies of this compound?
- Methodology :
- Control groups : Include positive/negative controls to validate assay sensitivity (e.g., known agonists/antagonists for receptor-binding studies).
- Replicates : Use triplicate measurements to account for variability; report mean ± SEM.
- Dose range : Test a logarithmic concentration series (e.g., 1 nM–100 µM) to establish EC50/IC50 values.
- Documentation : Follow Beilstein Journal guidelines for detailing synthesis protocols, purity validation (HPLC, NMR), and batch-specific data .
Q. How should researchers validate conflicting solubility data for this compound in aqueous solutions?
- Methodology :
- Reproducibility checks : Repeat experiments under standardized conditions (pH, temperature, ionic strength).
- Analytical cross-validation : Compare results from UV-Vis spectroscopy, HPLC, and dynamic light scattering (DLS).
Advanced Research Questions
Q. How can researchers resolve contradictions between in vivo efficacy and in vitro toxicity data for this compound?
- Methodology :
- Pharmacokinetic modeling : Compare bioavailability, tissue distribution, and metabolic pathways (e.g., CYP450 interactions) to identify off-target effects.
- Multi-omics integration : Correlate transcriptomic/proteomic data from affected tissues with in vitro cytotoxicity assays .
Q. What strategies ensure reproducibility in this compound studies across laboratories?
- Methodology :
- Standardized protocols : Share detailed SOPs via platforms like Zenodo or Figshare , including equipment calibration records.
- Data provenance : Use semantic annotation tools (e.g., PROV-O ) to link raw data, computational scripts, and results .
- Validation : Participate in inter-laboratory round-robin trials to benchmark outcomes .
Q. How to analyze this compound’s mechanism of action when structural analogs show divergent biological activities?
- Methodology :
- Molecular dynamics simulations : Compare this compound’s binding affinity and conformational stability with analogs using tools like GROMACS .
- Structure-activity relationship (SAR) : Cluster analogs by functional groups and test hypotheses via iterative synthesis .
- Data Integration : Map SAR data onto public chemogenomic databases (e.g., ChEMBL) to identify outlier behaviors .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are optimal for dose-response studies of this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R (drc package).
- Outlier detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize false positives .
Q. How to ethically address incomplete or ambiguous toxicity data in this compound studies?
- Ethical framework :
- Preclinical transparency : Disclose all raw data, including negative results, in supplementary materials.
- Risk-benefit analysis : Use WHO guidelines to weigh therapeutic potential against observed adverse effects .
Tables for Reference
| Research Stage | Key Metrics | Tools/Resources |
|---|---|---|
| Literature Review | Citation count, impact factor | Web of Science, EndNote |
| Experimental Design | EC50/IC50, Z’-factor (assay robustness) | Prism, LabGuru |
| Data Reproducibility | %RSD, inter-lab concordance | Zenodo, PROV-O |
| Statistical Analysis | p-value, confidence intervals | R, Python (SciPy) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
